6-Oxo Bromantane NPG Glycol Ketal 6-Oxo Bromantane NPG Glycol Ketal
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210491
InChI:
SMILES:
Molecular Formula: C₂₁H₂₈BrNO₂
Molecular Weight: 406.36

6-Oxo Bromantane NPG Glycol Ketal

CAS No.:

Cat. No.: VC0210491

Molecular Formula: C₂₁H₂₈BrNO₂

Molecular Weight: 406.36

* For research use only. Not for human or veterinary use.

6-Oxo Bromantane NPG Glycol Ketal -

Specification

Molecular Formula C₂₁H₂₈BrNO₂
Molecular Weight 406.36

Introduction

Chemical Identity and Properties

6-Oxo Bromantane NPG Glycol Ketal is characterized by its specific molecular structure and chemical properties that define its behavior in various environments. The compound represents a modified version of Bromantane with distinct functional groups that alter its pharmacological profile.

Basic Chemical Information

The fundamental chemical information for 6-Oxo Bromantane NPG Glycol Ketal is presented in the following table:

PropertyValue
Molecular FormulaC21H28BrNO2
Molecular Weight406.36
SolubilityChloroform, Ethyl Acetate
CAS NumberNot consistently reported

This compound contains specific functional groups including the characteristic adamantane scaffold, a bromine atom, and the NPG (neopentyl glycol) ketal moiety that contribute to its chemical identity . The structural complexity of this compound is evidenced by its relatively high molecular weight and the presence of multiple functional groups that can participate in various chemical reactions.

Structural Features

The structural characteristics of 6-Oxo Bromantane NPG Glycol Ketal include the adamantane core structure modified with specific functional groups. The adamantane scaffold provides rigidity and lipophilicity to the molecule, which can influence its pharmacokinetic properties including membrane permeability and distribution in biological systems. The ketal formation with neopentyl glycol creates a protective group for the ketone functionality, which is a common strategy in organic synthesis to control reactivity during multi-step synthetic processes.

Relationship to Bromantane

6-Oxo Bromantane NPG Glycol Ketal is closely related to its parent compound, Bromantane, which has established pharmacological properties and applications.

Origin and Classification

Bromantane was originally developed in Russia and is classified as an actoprotector, a category of compounds designed to enhance physical performance and reduce fatigue. As an adamantane derivative, Bromantane belongs to a class of compounds known for their diverse pharmacological activities including antiviral, anti-Parkinson's, and psychostimulant effects .

Metabolic Relationship

6-Oxo Bromantane NPG Glycol Ketal serves as an intermediate in the synthesis of Bromantane metabolites, suggesting its importance in understanding the pharmacokinetics and metabolic fate of Bromantane in biological systems . The structural modifications in 6-Oxo Bromantane NPG Glycol Ketal, particularly the addition of the ketal group, indicate that it may exhibit unique interactions within biological systems compared to the parent compound.

Synthetic Pathways

The synthesis of 6-Oxo Bromantane NPG Glycol Ketal typically involves multiple chemical reactions to modify the structure of Bromantane.

General Synthetic Route

The synthesis generally involves several key steps, including oxidation reactions and ketal formation. The process typically utilizes oxidizing agents such as potassium permanganate or chromium trioxide for the oxidation step to introduce the oxo (ketone) functionality. The reaction conditions, including temperature and solvent selection, must be carefully controlled to ensure high yields and purity of the final product.

Optimization Considerations

For optimal synthesis of 6-Oxo Bromantane NPG Glycol Ketal, several factors must be considered:

  • The selection of appropriate oxidizing agents to achieve selective oxidation

  • The optimization of reaction conditions to maximize yield

  • The purification processes to ensure high-quality final product

  • The stability of intermediates during the multi-step synthesis

These considerations are critical for researchers and manufacturers seeking to produce this compound for further study or application.

Biological Activities and Mechanisms

The biological activities of 6-Oxo Bromantane NPG Glycol Ketal are related to its structural features and potential interactions with biological systems.

Antimicrobial Properties

An interesting aspect of 6-Oxo Bromantane NPG Glycol Ketal is its potential antimicrobial activity. According to available research data, the compound has demonstrated efficacy against certain bacterial species:

Bacterial SpeciesMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These findings indicate moderate antimicrobial activity that may warrant further investigation for potential applications in antimicrobial research.

Analytical Methods for Identification

For research and quality control purposes, various analytical methods are employed to identify and characterize 6-Oxo Bromantane NPG Glycol Ketal.

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques for structural confirmation and purity assessment of this compound. These methods provide valuable information about the molecular structure, including the arrangement of atoms and functional groups within the molecule.

Quality Control and Reference Standards

Research Applications

The unique properties of 6-Oxo Bromantane NPG Glycol Ketal make it relevant for various research applications across scientific disciplines.

Pharmaceutical Research

As an intermediate in the synthesis of Bromantane metabolites, this compound is valuable for pharmaceutical research focused on understanding drug metabolism and developing new therapeutic agents . Its study contributes to the broader understanding of structure-activity relationships in adamantane derivatives and their potential applications in drug development.

Chemical Synthesis

The compound serves as an important building block in organic synthesis, particularly for researchers working on developing novel adamantane derivatives with enhanced properties or specific functional characteristics. Its unique structural features make it a valuable starting material for further chemical modifications.

Antimicrobial Research

The documented antimicrobial activity against Staphylococcus aureus and Escherichia coli suggests potential applications in research aimed at developing new antimicrobial agents or understanding structure-activity relationships in antimicrobial compounds.

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